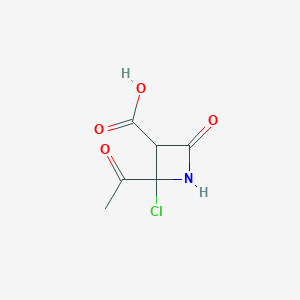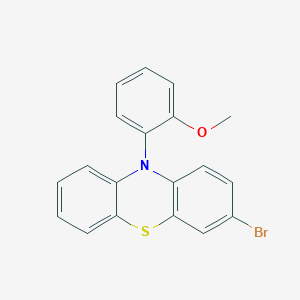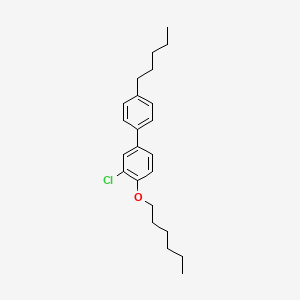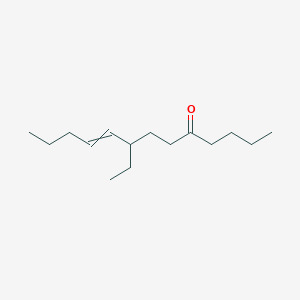
1-(But-3-ene-2-sulfonyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-ene-2-sulfonyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzenesulfonyl chloride with but-3-ene-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(But-3-ene-2-sulfonyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(But-3-ene-2-sulfonyl)-4-fluorobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(But-3-ene-2-sulfonyl)-4-fluorobenzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activities or the modification of protein functions. The fluorine atom on the benzene ring can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(But-3-ene-2-sulfonyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
2-(But-3-ene-2-sulfonyl)naphthalene: Contains a naphthalene ring instead of a benzene ring.
Uniqueness
1-(But-3-ene-2-sulfonyl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and reactivity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88576-31-2 |
|---|---|
Formule moléculaire |
C10H11FO2S |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-but-3-en-2-ylsulfonyl-4-fluorobenzene |
InChI |
InChI=1S/C10H11FO2S/c1-3-8(2)14(12,13)10-6-4-9(11)5-7-10/h3-8H,1H2,2H3 |
Clé InChI |
CAFYFCJSZCBATI-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)S(=O)(=O)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene](/img/structure/B14391544.png)




![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)

![2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid](/img/structure/B14391586.png)

![10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole](/img/structure/B14391600.png)

![3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14391609.png)
![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)

